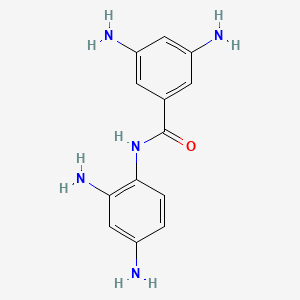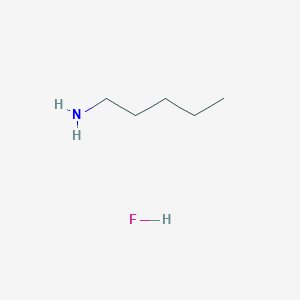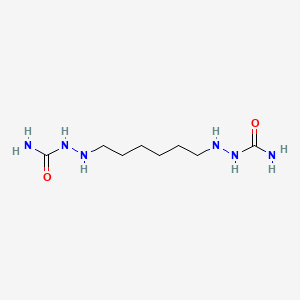
2,2'-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) is an organic compound known for its unique chemical structure and properties
准备方法
The synthesis of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hexane-1,6-diamine with hydrazinecarboxamide under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the preparation of polymers and resins.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of high-energy materials and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) can be compared with similar compounds such as:
1,6-Hexamethylenebis(1,1-dimethylsemicarbazide): Known for its use as a cross-linking agent in polymers.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Used as an antioxidant in polymer stabilization.
属性
CAS 编号 |
104630-83-3 |
|---|---|
分子式 |
C8H20N6O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
[6-(2-carbamoylhydrazinyl)hexylamino]urea |
InChI |
InChI=1S/C8H20N6O2/c9-7(15)13-11-5-3-1-2-4-6-12-14-8(10)16/h11-12H,1-6H2,(H3,9,13,15)(H3,10,14,16) |
InChI 键 |
JVLSABVEZRZJHU-UHFFFAOYSA-N |
规范 SMILES |
C(CCCNNC(=O)N)CCNNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


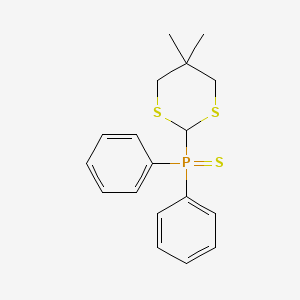
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
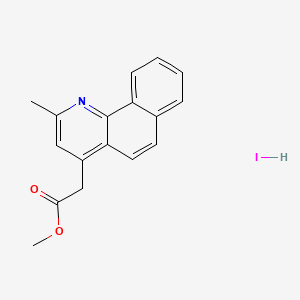
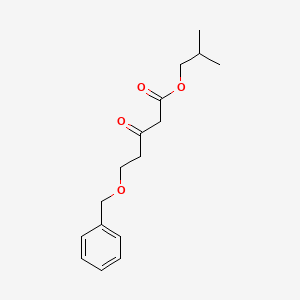
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
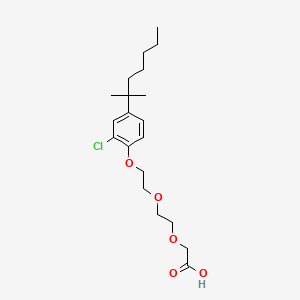
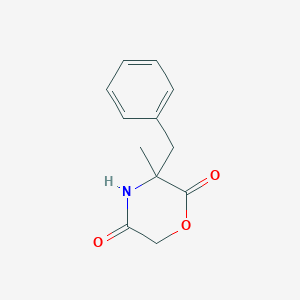
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
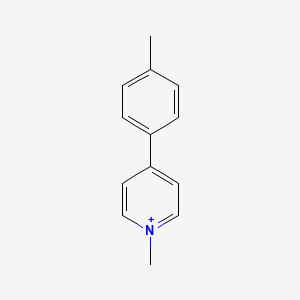
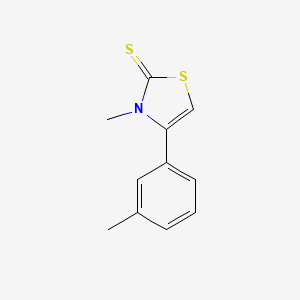
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
